molecular formula C25H18ClFN2O4 B2560408 Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate CAS No. 1359408-26-6

Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate

Cat. No. B2560408
CAS RN: 1359408-26-6
M. Wt: 464.88
InChI Key: ATPXCRHBPNKFME-UHFFFAOYSA-N
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Description

Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate, also known as CTK7A, is a novel compound that has recently gained attention due to its potential therapeutic applications. CTK7A is a quinoline derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines compounds, including those related to the structure of interest, to determine their efficiency as corrosion inhibitors for metals such as copper in acidic media. These studies illustrate the potential of such compounds, by extension, to serve in protective coatings and anticorrosion treatments by examining their molecular structure and electronic properties (Zarrouk et al., 2014).

Synthesis and Characterization of Quinoline Derivatives

Quinoline derivatives have been synthesized and characterized, showing the versatility of quinoline structures in forming various compounds. These synthesized compounds, including those structurally related to the compound , have potential applications in the development of new materials and chemicals with diverse functionalities (Saeed et al., 2014).

AMPA Receptor Antagonists

Quinazolin-4-ones, closely related to the chemical structure of interest, have been explored for their role as AMPA receptor antagonists, contributing to the development of new therapeutic agents for neurological conditions. Such studies underline the compound's relevance in pharmaceutical research, particularly in designing drugs to modulate synaptic transmission (Chenard et al., 2001).

Molecular Structure and Spectroscopic Characterization

DFT and TD-DFT/PCM calculations have been employed to determine the structural parameters and spectroscopic characteristics of quinoline derivatives. This research highlights the compound's potential applications in materials science, particularly in the design of dyes and fluorescence markers due to their unique electronic and optical properties (Wazzan et al., 2016).

properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-6-[(3-fluorobenzoyl)amino]quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-32-24(30)14-33-23-13-22(15-5-7-17(26)8-6-15)29-21-10-9-19(12-20(21)23)28-25(31)16-3-2-4-18(27)11-16/h2-13H,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXCRHBPNKFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate

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